Tetramethylammonium guanosine 5'-monophosphate

Description

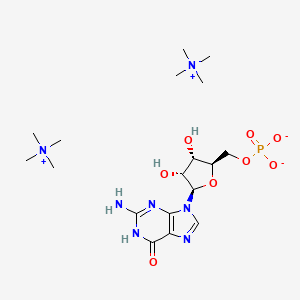

Tetramethylammonium guanosine 5'-monophosphate (CAS: 89999-10-0) is a nucleotide salt comprising guanosine 5'-monophosphate (GMP) paired with a tetramethylammonium (TMA) cation. GMP, a purine ribonucleoside 5'-monophosphate (C₁₀H₁₄N₅O₈P; MW: 363.22 g/mol), is integral to RNA synthesis and cellular signaling . The TMA counterion enhances solubility in organic solvents and stabilizes the compound for analytical applications, such as NMR studies, where cation choice minimally perturbs ³¹P chemical shifts . This salt is distinct from other GMP derivatives (e.g., sodium or triethylammonium salts) due to its unique physicochemical properties and research utility .

Properties

CAS No. |

89999-10-0 |

|---|---|

Molecular Formula |

C18H36N7O8P |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetramethylazanium |

InChI |

InChI=1S/C10H14N5O8P.2C4H12N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;2*1-5(2,3)4/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1-4H3/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

BZINBGDEHSDKAT-LGVAUZIVSA-L |

Isomeric SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: TMAGMP can be synthesized through a series of chemical reactions involving guanosine and tetramethylammonium salts

Industrial Production Methods: In an industrial setting, the production of TMAGMP involves large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: TMAGMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride may be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of TMAGMP, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

TMAGMP has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in nucleotide metabolism and cellular processes.

Medicine: Investigated for potential therapeutic uses, such as in gene therapy and drug delivery systems.

Industry: Employed in the development of new materials and biotechnological products.

Mechanism of Action

TMAGMP is compared with other similar compounds, such as guanosine monophosphate (GMP) and other nucleotide derivatives. Its uniqueness lies in the presence of the tetramethylammonium group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Guanosine Nucleotides

- GMP vs. GDP/GTP: GMP (one phosphate group) is a precursor to guanosine diphosphate (GDP) and triphosphate (GTP), which are critical for energy transfer and G-protein signaling. Unlike GDP/GTP, GMP lacks high-energy phosphoanhydride bonds, limiting its role in energy metabolism .

- Cyclic GMP (3',5'-cGMP): Cyclic GMP, a secondary messenger in nitric oxide signaling, differs from 5'-GMP in its cyclic phosphate structure (3',5'-linkage).

Adenosine and Uridine Analogues

- Adenosine 5'-Monophosphate (AMP): AMP shares structural homology with GMP but features an adenine base. Thermodynamic studies reveal stronger self-association (stacking constant, Kₛ = 2.1 M⁻¹) in AMP compared to GMP (Kₛ = 1.5 M⁻¹), attributed to base-specific hydrophobic interactions .

- Uridine 5'-Monophosphate (UMP): UMP, a pyrimidine derivative, exhibits lower metal-binding affinity than GMP. For example, Ni(II) forms stable complexes with GMP (log K = 3.04) but weaker ones with inosine 5'-monophosphate (IMP; log K = 2.91) .

Counterion Variants of GMP

Thermodynamic and Metal-Binding Properties

Stacking Interactions

| Compound | Stacking Constant (Kₛ, M⁻¹) | Enthalpy (ΔHₛ, kJ/mol) |

|---|---|---|

| AMP | 2.1 ± 0.3 | -41.8 ± 0.8 |

| GMP | 1.5 ± 0.3 | -42.0 ± 1.5 |

| IMP | 1.0 ± 0.2 | -42.3 ± 1.1 |

GMP’s weaker self-association compared to AMP is attributed to guanine’s bulkier exocyclic amine group .

Ni(II) Complexation

| Complex | log K (ML) | log K (ML₂) | ΔH (ML, kJ/mol) |

|---|---|---|---|

| [Ni(GMP)₂]²⁻ | 3.04 ± 0.02 | 2.33 ± 0.02 | -18.4 ± 0.9 |

| [Ni(IMP)₂]²⁻ | 2.91 ± 0.01 | 1.92 ± 0.01 | -16.2 ± 0.9 |

GMP’s higher binding affinity for Ni(II) reflects the stronger coordination of its N7 and phosphate groups compared to IMP .

Biological Activity

Tetramethylammonium guanosine 5'-monophosphate (TMGMP) is a synthetic derivative of guanosine 5'-monophosphate (GMP), which plays a significant role in various biological processes. This article explores the biological activity of TMGMP, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

TMGMP consists of a guanosine base linked to a phosphate group, modified by the addition of a tetramethylammonium group. Its chemical formula is CHNOP, with a molecular weight of approximately 450.49 g/mol. The tetramethylammonium moiety enhances the compound's solubility and stability, making it particularly useful in biochemical applications.

TMGMP exhibits biological activities similar to those of GMP, primarily through its involvement in cell signaling pathways. Key mechanisms include:

- Cell Signaling : TMGMP participates in signaling pathways mediated by cyclic guanosine monophosphate (cGMP), influencing various physiological processes such as vasodilation and neurotransmission.

- Neuroprotective Effects : Research indicates that GMP can have neuroprotective effects against glutamate-induced neurotoxicity. However, high concentrations of GMP may reduce cell viability in certain contexts . This suggests that TMGMP may also exhibit dual effects depending on concentration and cellular context.

- Ionotropic Glutamate Receptor Modulation : TMGMP has been shown to modulate glutamate receptors, acting as an antagonist at moderate to high micromolar concentrations. This modulation affects glutamate uptake and may contribute to its neuroprotective or neurotoxic effects .

Applications

TMGMP's unique properties make it applicable in various fields:

- Biochemical Research : Its enhanced solubility allows for better integration into biochemical assays and studies involving nucleotides.

- Nanotechnology : TMGMP's ability to form G-quadruplexes positions it as an important compound for research in nanotechnology and molecular biology.

Research Findings

Recent studies have provided insights into the biological activity of TMGMP:

- Cell Viability Studies : A study demonstrated that while low concentrations of GMP are neuroprotective, high concentrations (5 mM) can induce cell death in hippocampal slices. This effect was attributed to the activation of ionotropic glutamate receptors and inhibition of glutamate transporter activity .

- Comparative Analysis with Other Nucleotides : A comparative analysis highlighted the structural features and biological functions of TMGMP alongside other tetramethylammonium-modified nucleotides. This analysis emphasized TMGMP's unique combination of features that enhance its stability and biological functionality.

- Potential Toxicity Mechanisms : The toxicity associated with high concentrations of GMP was not mitigated by nucleoside transport inhibitors or purinergic receptor antagonists, suggesting an extracellular mode of action independent from hydrolysis to guanosine .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Cell Signaling | Involvement in cGMP-mediated pathways affecting various physiological processes |

| Neuroprotection | Protective effects against glutamate-induced neurotoxicity at low concentrations |

| Ionotropic Receptor Modulation | Acts as an antagonist to glutamate receptors, influencing neurotransmission |

| Toxicity | High concentrations can lead to reduced cell viability |

Q & A

Q. Table 1. Thermodynamic Parameters for Nickel(II)-GMP Complexation

| Parameter | Value (Mean ± SD) | Method | Reference |

|---|---|---|---|

| log K(ML) | 3.04 ± 0.02 | Potentiometry | |

| ΔH(ML) (kJ/mol) | -18.4 ± 0.9 | Calorimetry | |

| Stacking Constant (Kₛ) | 1.5 ± 0.3 M⁻¹ | Calorimetry |

Q. Table 2. Analytical Performance of GMP Quantification Methods

| Method | LOD (mg/L) | Throughput (samples/hr) | Cost Relative to HPLC | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.1 | 5 | 1.0x | |

| UV/PLS | 4.0 | 20 | 0.1x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.